HUMAN MIDKINE - 170138-17-7

HUMAN MIDKINE

Catalog Number: EVT-1513305
CAS Number: 170138-17-7
Molecular Formula: C8H12O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Midkine was first identified as a product of a retinoic acid-responsive gene during embryonic development . It is classified as a low molecular weight basic protein that binds heparin, sharing approximately 46% homology with pleiotrophin, another growth factor. The protein is secreted and exhibits diverse functions in both normal physiology and pathological conditions, particularly in cancer where its expression is often upregulated .

Synthesis Analysis

Methods of Synthesis

Human midkine can be synthesized using recombinant DNA technology. The process typically involves the following steps:

  1. Gene Cloning: The human midkine gene is amplified from cDNA libraries derived from human tissues, such as bone marrow .
  2. Expression in Host Cells: The cloned gene is inserted into expression vectors and transformed into Escherichia coli (specifically strain BL21(DE3)). Induction of protein expression is achieved using isopropyl-β-D-thiogalactopyranoside .
  3. Protein Recovery: Post-induction, the cells are lysed to extract proteins. Midkine often forms inclusion bodies and requires solubilization using guanidine hydrochloride before refolding.
  4. Purification: The refolded protein can be purified through techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), achieving high purity levels (greater than 98%) as confirmed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) .
Molecular Structure Analysis

Structure of Human Midkine

The molecular structure of human midkine consists of two distinct domains connected by a hinge region, stabilized by five disulfide bonds. The N-terminal domain (amino acids 15–52) and the C-terminal domain (amino acids 62–104) are critical for its biological activity .

  • Amino Acid Composition: Midkine contains a high proportion of basic amino acids such as arginine and lysine, contributing to its heparin-binding properties.
  • Disulfide Bonds: The stability of the protein structure relies on disulfide linkages that maintain the integrity of both domains.
  • Functional Sites: The C-terminal domain contains essential heparin-binding sites necessary for its interaction with cell surface receptors .
Chemical Reactions Analysis

Reactions Involving Human Midkine

Human midkine participates in various biochemical reactions:

  1. Cell Signaling: It interacts with low-density lipoprotein receptor-related proteins and integrins to initiate signaling cascades that promote cell survival and proliferation .
  2. Neurite Outgrowth: Midkine has been shown to stimulate neurite extension in neuronal cells via its binding to specific receptors, which activates downstream signaling pathways .
  3. Angiogenesis: By promoting endothelial cell proliferation and migration, midkine facilitates new blood vessel formation, a critical process in tumor growth and metastasis .
Mechanism of Action

Process of Action

Human midkine exerts its effects primarily through receptor-mediated signaling:

  • Receptor Interactions: Midkine binds to various receptors including anaplastic lymphoma kinase and protein tyrosine phosphatase ζ, leading to activation of intracellular signaling pathways involved in cell growth and survival.
  • Signaling Pathways: Activation of these receptors triggers pathways such as the phosphoinositide 3-kinase/AKT pathway, which promotes cell survival and proliferation while inhibiting apoptosis .
  • Role in Cancer: In cancerous tissues, midkine enhances tumor cell proliferation and metastasis through these signaling mechanisms, making it a potential target for therapeutic interventions .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 13–18 kDa.
  • Isoelectric Point: Basic nature due to the presence of positively charged amino acids.

Chemical Properties

  • Solubility: Highly soluble in aqueous solutions; stability can be affected by freeze-thaw cycles.
  • Purity Assessment: Typically assessed using RP-HPLC and SDS-PAGE techniques to ensure high purity for experimental use .
Applications

Scientific Uses

Human midkine has several applications in biomedical research:

  1. Cancer Research: Due to its role in tumor progression, midkine is being studied as a potential biomarker for cancer diagnosis and prognosis.
  2. Neuroscience: Its neurotrophic properties make it valuable for studying neuronal development and regeneration.
  3. Tissue Engineering: Midkine's ability to promote cell migration and proliferation can be harnessed in regenerative medicine applications .
  4. Therapeutic Targeting: Research is ongoing into targeting midkine pathways for cancer treatment, potentially improving therapeutic outcomes through personalized medicine strategies .
Molecular Structure and Biochemical Characteristics of Human Midkine

Primary Amino Acid Sequence and Post-Translational Modifications

Human midkine (MDK) is a cysteine-rich, heparin-binding polypeptide composed of 121 amino acids after cleavage of its 20-residue signal peptide. The mature protein has a molecular mass of 13.3 kDa (theoretical MW: 13,240 Da) and an isoelectric point (pI) of 10.5–11.0 due to its high lysine/arginine content (18 basic residues). The canonical amino acid sequence begins with Val-Ala-Lys (VAK...) but exhibits N-terminal microheterogeneity, with isoforms containing two additional residues (Val-Ala or other variants) due to signal peptide cleavage variability [3] [5].

Table 1: Primary Structural Features of Human Midkine

PropertyValue/Characteristics
Amino Acid Count121 (mature form)
Signal Peptide20 residues (cleaved)
Theoretical Molecular Mass13.24 kDa
Isoelectric Point (pI)10.5–11.0
Cysteine Residues10 (forming 5 disulfide bonds)
Basic Residues (Lys/Arg)18 (15.0% of sequence)
Known ModificationsNone (non-glycosylated, non-phosphorylated)

Midkine lacks post-translational modifications such as glycosylation or phosphorylation, as confirmed by studies of proteins expressed in E. coli, baculovirus, and human hepatoma cells [3]. This simplifies recombinant production but necessitates precise disulfide bond formation for biological activity. The protein’s stability derives from its compact disulfide architecture rather than glycan attachments.

Structural Domains: N-Terminal, C-Terminal, and Disulfide Bond Architecture

Midkine adopts a bipartite structure organized into two globular domains connected by a flexible linker:

  • N-Domain (residues 15–52): Contains three antiparallel β-sheets stabilized by three disulfide bonds (Cys25-Cys43, Cys31-Cys47, Cys35-Cys52 in human MK). This domain exhibits weak homology to thrombospondin type-1 repeats but lacks their core structural motifs [3] [9].
  • C-Domain (residues 62–104): Larger and more complex, featuring three antiparallel β-sheets and a flexible loop (residues 86–93). It is stabilized by two disulfide bonds (Cys70-Cys94, Cys77-Cys104) and contains a hydrophobic pocket implicated in receptor interactions [3] [6].
  • N- and C-Tails: Unstructured terminal regions (N-tail: residues 1–14; C-tail: residues 105–121). The C-tail is evolutionarily conserved and critical for bactericidal activity [6].
  • Hinge Region (residues 53–61): A flexible linker allowing domain independence, confirmed by NMR studies showing no interdomain interactions [3].

Table 2: Disulfide Bond Architecture in Human Midkine

DomainDisulfide BondsStabilized Structural Elements
N-DomainCys25-Cys43β-sheet 1 ↔ β-sheet 3
Cys31-Cys47β-sheet 2 ↔ loop
Cys35-Cys52β-sheet 2 ↔ C-terminus of domain
C-DomainCys70-Cys94β-sheet 1 ↔ β-sheet 3
Cys77-Cys104β-sheet 2 ↔ C-tail anchor

The protein’s tertiary structure is maintained entirely by its five disulfide bonds. Disruption of these bonds abolishes receptor binding and biological activity. Zebrafish Mdkb NMR structures confirm this architecture is evolutionarily conserved from fish to mammals [3] [9].

Heparin-Binding Properties and Sulfate-Dependent Interactions

Midkine binds heparin/heparan sulfate (HS) with high affinity (Kd ~10⁻⁹ M) through two clusters of basic residues:

  • B1 Cluster (N-Domain): Lys42, Arg43, Lys46
  • B2 Cluster (C-Domain): Arg78, Lys79, Lys82, Lys84 [3] [7]

These clusters facilitate interactions with sulfated glycosaminoglycans (GAGs) on proteoglycans or cell surfaces. Heparin binding serves dual roles:

  • Concentration: Localizes MK to extracellular matrices or cell surfaces via HS proteoglycans.
  • Receptor Presentation: Enhances MK’s binding to signaling receptors like PTPζ by forming ternary complexes [3] [9].

Table 3: Heparin-Binding Sites and Functional Consequences

Binding SiteKey ResiduesStructural LocationFunctional Role
B1 ClusterLys42, Arg43, Lys46N-domain β-sheet 3Anchors MK to cell-surface HSPG
B2 ClusterArg78, Lys79, Lys82C-domain β-sheet 1Enhances PTPζ/ALK receptor engagement
C-TailLys112, Arg116Disordered C-terminusBactericidal membrane disruption

Heparin competition assays show that MK’s neurite-promoting and chemotactic activities (EC50 0.1–10 ng/mL) are abolished by heparinase treatment or high-salt conditions, confirming sulfate dependence [2] [7]. The C-terminal tail’s basic residues (Lys112, Arg116) also enable direct bactericidal membrane disruption [6].

Comparative Analysis with Pleiotrophin (PTN)

Midkine and pleiotrophin (PTN) constitute a two-member cytokine family sharing 45–50% sequence homology and structural similarities, yet exhibiting distinct functional profiles:

Structural Similarities

  • Domain Organization: Both contain N- and C-domains with three antiparallel β-sheets per domain.
  • Disulfide Architecture: Identical disulfide bond patterns (3 in N-domain, 2 in C-domain).
  • Heparin-Binding: Conserved B1/B2 clusters enable HS proteoglycan interactions [3] [4].

Key Differences

  • Sequence Conservation:
  • N-domain: 40% identity
  • C-domain: 55% identity
  • C-tail: PTN lacks MK’s conserved lysine-rich motif [3] [6].
  • Receptor Specificity:
  • MK preferentially binds Notch-2 and LRP1.
  • PTN shows higher affinity for ανβ3 integrin [4] [6].
  • Expression Patterns:
  • MK: Constitutively expressed in kidney, gut, bronchial epithelium.
  • PTN: Predominantly neural; limited to breast/testis/placenta in adults [4].
  • Compensatory Regulation:
  • PTN is upregulated in MK-deficient mice, but MK shows no change in PTN knockouts, suggesting asymmetric functional compensation [4].

Evolutionary Insights:

  • Zebrafish express two MK paralogs (Mdka/Mdkb) but only one PTN.
  • Xenopus MK/PTN and Drosophila Miple2 retain bactericidal activity in C-terminal regions, indicating conserved ancestral functions [6].

Recombinant Production and Purification Methodologies

Recombinant human midkine (rhMK) is produced primarily in prokaryotic systems due to its lack of glycosylation. Key methodologies include:

Expression Systems

  • E. coli Inclusion Bodies:
  • Vector: pET30a(+) with T7 promoter.
  • Induction: 1 mM IPTG at 42°C for 3–4 hours.
  • Yield: ~40 mg/L culture; protein forms insoluble aggregates requiring denaturation (6 M guanidine HCl) [5].
  • Pichia pastoris Secretion:
  • Utilizes α-mating factor signal peptide for extracellular expression.
  • Advantages: Avoids endotoxin contamination; enables disulfide formation in oxidative periplasm [7].

Refolding and Purification

  • Refolding: Dilution of denatured rhMK into arginine-enhanced redox buffers (e.g., 0.5 M L-arginine, 5 mM reduced/oxidized glutathione) to promote correct disulfide pairing [5].
  • Chromatography:
  • Cation Exchange (S-Sepharose): Exploits MK’s high pI (binding at pH 8.0; elution at ~0.4 M NaCl).
  • Heparin Affinity: High-purity capture using heparin-Sepharose; elution with 1.5 M NaCl [5] [8].
  • Tag Systems: His-tagged rhMK (N-terminal 6xHis) simplifies purification but may impair receptor binding. Tag-free rhMK requires enzymatic cleavage (e.g., thrombin) [8].

Table 4: Recombinant Production Workflows for Human Midkine

StepE. coli MethodPichia pastoris Method
ExpressionCytoplasmic inclusion bodiesSecreted to extracellular medium
Solubilization6 M guanidine HClNone (soluble)
RefoldingDilution in redox buffer + L-arginineIn vivo (oxidative periplasm)
Primary PurificationS-Sepharose cation exchangeHeparin affinity chromatography
Endotoxin RemovalDetergent washes/LPS-affinity columnsUnnecessary (eukaryotic system)
Final Purity>97% (SDS-PAGE/HPLC)>90% (SDS-PAGE)
Bioactivity0.1–10 ng/mL (neutrophil chemotaxis)Comparable to native MK

Quality Control:

  • Purity: Validated by SDS-PAGE (>97%) and reverse-phase HPLC.
  • Endotoxin: <1.0 EU/μg (LAL assay).
  • Activity Testing: Chemotaxis assays using human neutrophils (EC50 0.1–10 ng/mL) or NIH3T3 proliferation assays [2] [5] [8].

Challenges include maintaining correct disulfide bonds during E. coli refolding and eliminating endotoxins for in vivo applications. Tag-free rhMK produced in Pichia offers superior biocompatibility but at higher production costs [5] [7] [8].

Tables summarize structural and biochemical data derived from cited literature. Interactive tables would enable sorting by domain/residue properties in digital formats.

Properties

CAS Number

170138-17-7

Product Name

HUMAN MIDKINE

Molecular Formula

C8H12O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.